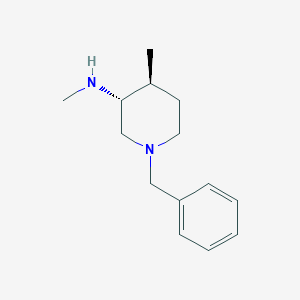

(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine

CAS No.: 1638499-31-6

Cat. No.: VC2577686

Molecular Formula: C14H22N2

Molecular Weight: 218.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1638499-31-6 |

|---|---|

| Molecular Formula | C14H22N2 |

| Molecular Weight | 218.34 g/mol |

| IUPAC Name | (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine |

| Standard InChI | InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14-/m0/s1 |

| Standard InChI Key | NVKDDQBZODSEIN-JSGCOSHPSA-N |

| Isomeric SMILES | C[C@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2 |

| SMILES | CC1CCN(CC1NC)CC2=CC=CC=C2 |

| Canonical SMILES | CC1CCN(CC1NC)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Basic Properties

(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine is a chiral piperidine derivative with a defined stereochemical configuration. It has a molecular formula of C14H22N2 and a molecular weight of 218.34 g/mol . The compound is identified in chemical databases with multiple registry numbers, including 1431697-80-1 and 1638499-31-6 . It is also known by alternative names such as rel-(3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine and rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine, highlighting its stereochemical arrangement .

The compound's structure features a piperidine ring with specific substituents: a benzyl group attached to the nitrogen at position 1, a methylamino group at position 3, and a methyl group at position 4. The "(3R,4S)" designation in its name refers to the specific stereochemical configuration at positions 3 and 4 of the piperidine ring, indicating that these chiral centers have defined three-dimensional orientations that are critical to its chemical behavior and applications.

Structural Characteristics and Stereochemistry

Molecular Structure

The compound contains a six-membered piperidine ring serving as the core structure. This heterocyclic ring contains nitrogen at position 1, which is substituted with a benzyl (phenylmethyl) group. The stereogenic centers at positions 3 and 4 bear the following substituents:

-

Position 3 (R configuration): Secondary amine with a methyl substituent

-

Position 4 (S configuration): Methyl group

The benzyl group consists of a phenyl ring connected to the piperidine nitrogen via a methylene bridge, providing the molecule with both hydrophobic and potential π-interaction capabilities that may be significant for its biological activity.

Stereochemistry Significance

The specific (3R,4S) stereochemical configuration is particularly noteworthy as it distinguishes this compound from other stereoisomers like the (3R,4R) variant. The stereochemistry is critical because:

-

It defines the three-dimensional arrangement of the substituents around the piperidine ring

-

It influences the compound's interaction with biological targets

-

It determines its suitability for specific pharmaceutical applications

This stereochemical specificity makes it distinct from the (3R,4R) isomer, which is reportedly used as the primary intermediate in commercial tofacitinib production .

Pharmaceutical Relevance and Applications

Role in Tofacitinib Development

(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine has been identified as an impurity of Tofacitinib, an important Janus kinase (JAK) inhibitor used in treating several autoimmune conditions . Tofacitinib is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis . This relationship to a marketed pharmaceutical compound highlights the importance of understanding and characterizing the (3R,4S) isomer, both for quality control purposes and potential structure-activity relationship studies.

Comparison with Related Compounds

Structural Analogs and Stereoisomers

The comparison of (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine with its stereoisomers reveals interesting structure-activity relationships. The table below summarizes key differences between stereoisomers:

This stereochemical diversity highlights the importance of spatial arrangement in determining a compound's utility in pharmaceutical applications.

Related Salt Forms

The dihydrochloride salt form (1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride) represents an important derivative with altered physicochemical properties . Salt formation is a common approach in pharmaceutical development to enhance properties such as:

-

Improved solubility

-

Enhanced stability

-

Modified bioavailability

-

Altered crystalline properties

Current Research Status and Future Directions

Current research involving (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine appears focused on several areas:

Analytical Characterization

Ongoing efforts to develop and validate analytical methods for detecting and quantifying this compound, particularly as an impurity in pharmaceutical products. This is crucial for quality control in manufacturing processes for JAK inhibitors.

Structure-Activity Relationship Studies

Investigation of how the specific stereochemistry at positions 3 and 4 influences binding to target proteins and subsequent biological activity. This may lead to the development of new derivatives with enhanced potency or selectivity.

Synthetic Methodology Development

Research aimed at improving synthetic routes to this compound with enhanced stereoselectivity, yield, and cost-effectiveness. This is particularly important for scaling up production if new applications are discovered.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume